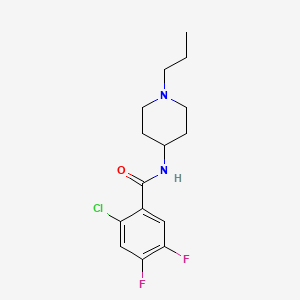

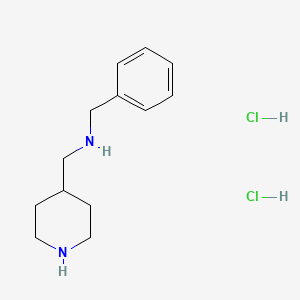

![molecular formula C18H16FNO3S2 B4584136 4-[(4-fluorophenyl)sulfonyl]-2-phenyl-5-(propylthio)-1,3-oxazole](/img/structure/B4584136.png)

4-[(4-fluorophenyl)sulfonyl]-2-phenyl-5-(propylthio)-1,3-oxazole

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical processes aimed at introducing specific functional groups to achieve the desired oxazole derivatives. For example, Apostol et al. (2019) described the synthesis of oxazole-containing compounds through cyclization reactions, employing spectral methods for characterization, confirming the structures of synthesized compounds through UV-Vis, FT-IR, 1H-NMR, 13C-NMR, and MS techniques (Apostol et al., 2019). Patil and Luzzio (2016) further explored synthetic elaboration on oxazole scaffolds, demonstrating the versatility of these compounds for further chemical modifications (Patil & Luzzio, 2016).

Molecular Structure Analysis

Detailed structural analysis of these compounds, including molecular geometry and electronic structure, is crucial for understanding their chemical behavior. Herrera et al. (2006) described an easy approach to synthesize 2,5-disubstituted and 2,4,5-trisubstituted 1,3-oxazoles, emphasizing the significance of molecular structure in determining the compound's reactivity and properties (Herrera et al., 2006).

Chemical Reactions and Properties

Oxazole compounds participate in a wide range of chemical reactions, thanks to their reactive functional groups. Yu et al. (2013) discussed the base-catalyzed cyclization of N-sulfonyl propargylamides to sulfonylmethyl-substituted oxazoles, showcasing the chemical versatility of these compounds (Yu et al., 2013). Such reactions are pivotal for the synthesis of complex molecules with potential biological activity.

Physical Properties Analysis

The physical properties of oxazole derivatives, such as solubility, melting point, and crystallinity, are directly influenced by their molecular structure. These properties are essential for determining the compound's suitability for various applications, from material science to biological systems.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, define the potential applications of oxazole derivatives. Studies like those conducted by Diwu et al. (1997) on fluorescent solvatochromic dyes, highlight the utility of oxazole derivatives in developing sensitive molecular probes (Diwu et al., 1997).

Scientific Research Applications

Fluorescent Molecular Probes

Sulfone derivatives are utilized in creating fluorescent molecular probes. These compounds, with a "push-pull" electron transfer system, exhibit strong solvent-dependent fluorescence correlated with the solvent polarity parameter. Their properties, including long emission wavelength, high fluorescence quantum yields, and large Stokes shift, make them suitable for developing ultrasensitive fluorescent probes for studying biological events and processes (Diwu et al., 1997).

Antibacterial Activity

Sulfone derivatives containing 1,3,4-oxadiazole moieties have shown significant antibacterial activities against rice bacterial leaf blight. These compounds also enhance plant resistance by increasing superoxide dismutase and peroxidase activities in rice, highlighting their potential in agricultural applications (Shi et al., 2015).

Proton Exchange Properties

Fluorinated sulfonated polytriazoles, synthesized via the click reaction, display properties suitable for proton exchange membranes. These include high thermal and chemical stabilities, low water uptake, and high mechanical properties. Their nano-phase separated morphology and proton conductivities make them interesting for fuel cell applications (Singh et al., 2014).

Antimicrobial and Antitumor Activity

Several studies have synthesized and evaluated sulfone derivatives for antimicrobial and antitumor activities. For instance, 4-((5-(1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-thiadiazol-2-yl)amino)benzenesulfonic acid showed antimicrobial activity comparable to standard drugs like ampicillin and vancomycin (Kariuki et al., 2022).

properties

IUPAC Name |

4-(4-fluorophenyl)sulfonyl-2-phenyl-5-propylsulfanyl-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FNO3S2/c1-2-12-24-18-17(20-16(23-18)13-6-4-3-5-7-13)25(21,22)15-10-8-14(19)9-11-15/h3-11H,2,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVQMFBUXUOPGDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=C(N=C(O1)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Fluorobenzenesulfonyl)-2-phenyl-5-(propylsulfanyl)-1,3-oxazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

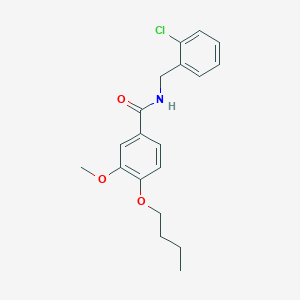

![2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{4-methoxy-3-[(2-methylbenzyl)oxy]phenyl}acrylamide](/img/structure/B4584054.png)

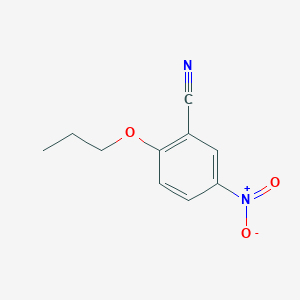

![methyl 4-[(3-methyl-5-oxo-1-phenyl-2-thioxo-4-imidazolidinylidene)methyl]benzoate](/img/structure/B4584062.png)

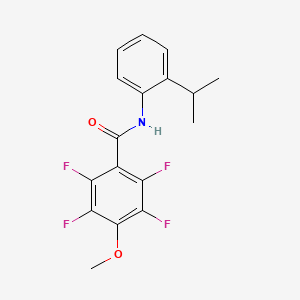

![N-[3-(aminocarbonyl)-5-benzyl-2-thienyl]-6,8-dimethyl-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4584064.png)

![1-({6-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)amino]-1,3-benzothiazol-2-yl}thio)acetone](/img/structure/B4584090.png)

![2-chloro-N-[5-({2-[(4-fluoro-3-nitrophenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4584105.png)

![4,5-dimethyl-N-[4-(4-morpholinylcarbonyl)phenyl]-3-thiophenecarboxamide](/img/structure/B4584110.png)

![3-ethyl-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B4584130.png)

![6-{[2-(4-methylphenoxy)ethyl]thio}-9H-purine](/img/structure/B4584135.png)

![3-[1-benzyl-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-2-cyano-N-cyclopentylacrylamide](/img/structure/B4584144.png)